Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound features a thieno[3,4-d]pyridazine core, which is a heterocyclic aromatic structure, and is modified with phenyl and methoxyacetamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting with the construction of the thieno[3,4-d]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophenes and pyridazines
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential inhibitor in enzyme studies.
Medicine: Potential medicinal applications could involve the development of new therapeutic agents, particularly in the treatment of diseases where thieno[3,4-d]pyridazine derivatives have shown promise.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The pathways involved would be specific to the biological system in which it is applied.
Comparison with Similar Compounds
Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Ethyl 5-(2-methoxyacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Ethyl 5-(2-methoxyacetamido)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness: Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific substitution pattern on the thieno[3,4-d]pyridazine core, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and the biological activities reported in various studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically starts with the formation of thieno[3,4-d]pyridazine derivatives, which are then modified to introduce the ethyl and methoxyacetamido groups. The final product can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Structural Formula
The molecular formula of this compound is C18H18N2O4S with a molecular weight of approximately 358.41 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-d]pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Summary of Biological Activities
Activity Type | Reported Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Induction of apoptosis in cancer cells | |
Anticonvulsant | Potential effects on seizure models |
Case Studies
- Antimicrobial Efficacy : A study conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that thieno[3,4-d]pyridazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Antitumor Properties : Khalil et al. (2016) reported that the compound exhibited significant cytotoxicity against human cancer cell lines, leading to further exploration of its mechanism of action.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-26-18(24)15-12-10-27-16(19-13(22)9-25-2)14(12)17(23)21(20-15)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLNKWQKWCVYAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.